Regioselectivity in Cycloaddition: Methyl 2-oxo-2H-pyran-3-carboxylate vs. Unsubstituted 2-Pyrone
In [4+2] cycloadditions with 1,1-dimethoxyethene, Methyl 2-oxo-2H-pyran-3-carboxylate reacts with complete regioselectivity, with the nucleophilic carbon of the dienophile exclusively attaching to C6 of the pyrone ring. In contrast, unsubstituted 2-pyrone lacks the electron-withdrawing ester group, leading to significantly lower or no regiocontrol [1].
| Evidence Dimension | Regioselectivity of [4+2] cycloaddition |
|---|---|
| Target Compound Data | Complete regioselectivity (attachment at C6) |
| Comparator Or Baseline | Unsubstituted 2-pyrone (no quantitative data available) |
| Quantified Difference | Not quantifiable, but qualitative observation of complete vs. poor regioselectivity |
| Conditions | Reaction with 1,1-dimethoxyethene in toluene at 90–140°C |
Why This Matters
This regioselectivity is critical for the predictable and efficient construction of complex oxygenated aromatic structures, making this compound a preferred diene in synthetic planning.
- [1] Schneider, C. (2006). 24.2.6.2.10 Method 10: [4+2] Cycloadditions of Ketene O,O-Acetals with Electron-Deficient Dienes. Science of Synthesis, 24, 318. View Source
